molecular formula C20H11Br2ClO4 B10887864 4-Chlorobenzene-1,3-diyl bis(2-bromobenzoate)

4-Chlorobenzene-1,3-diyl bis(2-bromobenzoate)

Cat. No.: B10887864
M. Wt: 510.6 g/mol
InChI Key: XKPIHJUEEWZFSQ-UHFFFAOYSA-N
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Description

5-[(2-BROMOBENZOYL)OXY]-2-CHLOROPHENYL 2-BROMOBENZOATE is an organic compound with the molecular formula C14H8Br2ClO3. This compound is characterized by the presence of bromine, chlorine, and ester functional groups, making it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-BROMOBENZOYL)OXY]-2-CHLOROPHENYL 2-BROMOBENZOATE typically involves the esterification of 2-chlorophenol with 2-bromobenzoyl chloride, followed by further bromination. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-BROMOBENZOYL)OXY]-2-CHLOROPHENYL 2-BROMOBENZOATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of 2-chlorophenol and 2-bromobenzoic acid.

Scientific Research Applications

5-[(2-BROMOBENZOYL)OXY]-2-CHLOROPHENYL 2-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-BROMOBENZOYL)OXY]-2-CHLOROPHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzoyl Chloride: A precursor in the synthesis of 5-[(2-BROMOBENZOYL)OXY]-2-CHLOROPHENYL 2-BROMOBENZOATE.

    2-Chlorophenol: Another precursor used in the synthesis.

    2-Bromobenzoic Acid: A related compound with similar structural features.

Uniqueness

5-[(2-BROMOBENZOYL)OXY]-2-CHLOROPHENYL 2-BROMOBENZOATE is unique due to its combination of bromine, chlorine, and ester functional groups, which confer distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C20H11Br2ClO4

Molecular Weight

510.6 g/mol

IUPAC Name

[3-(2-bromobenzoyl)oxy-4-chlorophenyl] 2-bromobenzoate

InChI

InChI=1S/C20H11Br2ClO4/c21-15-7-3-1-5-13(15)19(24)26-12-9-10-17(23)18(11-12)27-20(25)14-6-2-4-8-16(14)22/h1-11H

InChI Key

XKPIHJUEEWZFSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC(=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Br)Br

Origin of Product

United States

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